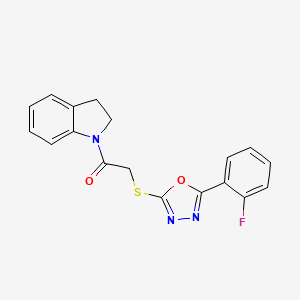

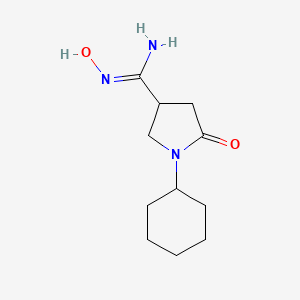

![molecular formula C18H20N4O B2808184 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide CAS No. 847387-46-6](/img/structure/B2808184.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide” is a complex organic compound. It belongs to the class of imidazo[1,2-a]pyrimidines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can be functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis of Derivatives : New imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been synthesized through one-pot processes, highlighting the versatility and reactivity of these compounds for generating a variety of structurally diverse molecules (Georgescu et al., 2006).

Regioselective Synthesis : Research has developed methods for the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine, showcasing the targeted chemical modifications possible within this class of compounds (Katritzky et al., 2003).

Biological and Medicinal Applications

Antituberculosis Activity : Imidazo[1,2-a]pyridine carboxamides have been identified as potent new antitubercular agents, demonstrating significant in vitro activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential as therapeutic agents (Wu et al., 2016).

Anti-inflammatory Properties : A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activities, showing that they exhibit COX-2 selectivity to some extent, which could have implications for developing new anti-inflammatory drugs (Zhou et al., 2008).

Chemical Detoxification

Mercury Detoxification : New selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine have been synthesized and shown to be effective in chemical detoxification of mercury(II) chloride, suggesting their potential application in environmental remediation and treatment of mercury-induced toxicity (Sharma et al., 2018).

Chemogenomic Profiling

Target Pathway Analysis : Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been profiled chemogenomically to reveal their effects on essential, conserved cellular processes in yeast, suggesting pathways that may be conserved in human cells. This research aids in understanding the molecular mechanisms of these compounds and guides the development of drugs with specific cellular targets (Yu et al., 2008).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents . These compounds are known to target the KRAS G12C mutation, which is prevalent in many types of cancer .

Mode of Action

It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine derivatives, act as covalent inhibitors . They bind covalently to their targets, thereby inhibiting their function . This mechanism is often employed in the treatment of cancers .

Biochemical Pathways

Compounds that target the kras g12c mutation, like some imidazo[1,2-a]pyridine derivatives, can affect various cellular processes, including cell proliferation and survival .

Result of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have shown potent anticancer activity, particularly against cells with the kras g12c mutation .

Properties

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-18(2,3)11-16(23)20-14-7-4-6-13(10-14)15-12-22-9-5-8-19-17(22)21-15/h4-10,12H,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYOBFAZLAHWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

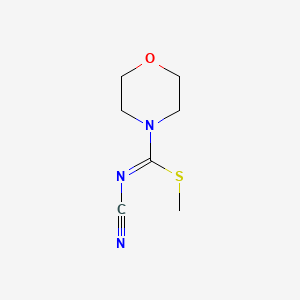

![2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)

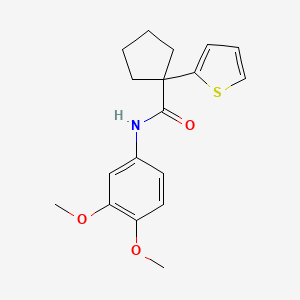

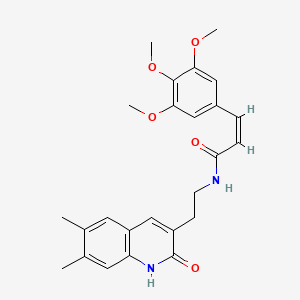

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2808103.png)

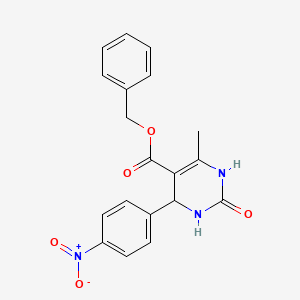

![N-(2,5-difluorophenyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2808105.png)

![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)

![tert-Butyl [4-(3-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2808111.png)

![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)

![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)